molecular formula C19H20N4O5 B11564263 N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide

N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide

Katalognummer: B11564263
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: QXKKCZWFMHHRLB-KGENOOAVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE is a complex organic compound with a unique structure that includes phenoxy, acetamido, and nitrophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2-(2-methylphenoxy)acetic acid, which is then converted into its corresponding acetamide derivative. This intermediate is further reacted with 2-nitroaniline under specific conditions to form the final product. The reaction conditions generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the production of high-quality compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

(3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of new compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

(3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of (3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C19H20N4O5

Molekulargewicht

384.4 g/mol

IUPAC-Name

(3E)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]-N-(2-nitrophenyl)butanamide

InChI

InChI=1S/C19H20N4O5/c1-13-7-3-6-10-17(13)28-12-19(25)22-21-14(2)11-18(24)20-15-8-4-5-9-16(15)23(26)27/h3-10H,11-12H2,1-2H3,(H,20,24)(H,22,25)/b21-14+

InChI-Schlüssel

QXKKCZWFMHHRLB-KGENOOAVSA-N

Isomerische SMILES

CC1=CC=CC=C1OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2[N+](=O)[O-]

Kanonische SMILES

CC1=CC=CC=C1OCC(=O)NN=C(C)CC(=O)NC2=CC=CC=C2[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.